ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate
Description
Ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a methyl group at the 1-position and an acetyl-linked benzoate ester at the 5-position. The compound’s structure combines a rigid heteroaromatic system with flexible ester and amide functionalities, making it a candidate for diverse biological interactions, particularly in kinase inhibition or nucleotide analog applications.
Properties
IUPAC Name |
ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-3-26-17(25)11-4-6-12(7-5-11)20-14(23)9-22-10-18-15-13(16(22)24)8-19-21(15)2/h4-8,10H,3,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPSXYZLRWKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include acylation and condensation processes. The use of various reagents and catalysts can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine moiety. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Compounds similar to this compound have been reported to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt cell cycle progression at specific phases (e.g., G0/G1 phase), which is crucial in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. For example:
- Bacterial Inhibition : Ethyl derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
Anti-inflammatory Activity
Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Case Study on Anticancer Activity : A study published in Drug Target Insights evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against various tumor cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
- Antimicrobial Screening : A research article reported on the synthesis and biological evaluation of ethyl derivatives against several bacterial strains. Results indicated that certain derivatives had excellent activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is central to this compound. Key analogs include:
Substituent-Based Comparisons
- Ethyl Benzoate vs.
- Amide Linkage : The acetamido bridge in the target compound is structurally analogous to intermediates in pyrazolo-pyrimidine-based kinase inhibitors, such as those described in patents involving LY231514 analogs .
- Heterocyclic Core Variations : Pyrido[2,3-d]pyrimidines (e.g., Compound 12) exhibit distinct electronic properties due to the nitrogen positioning, which may alter binding affinity compared to pyrazolo[3,4-d]pyrimidines .
Structural and Functional Limitations
Q & A
Q. What synthetic methodologies are commonly employed to synthesize ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate?
The compound is synthesized via condensation reactions. A representative method involves refluxing ethyl chloroacetate with a pyrazolo[3,4-d]pyrimidinone intermediate in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base. After 6 hours of heating, the product is isolated via filtration and recrystallized from ethanol . Alternative routes may utilize N-arylsubstituted α-chloroacetamides under similar conditions .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.17–8.53 ppm), methyl groups (δ 3.20–3.87 ppm), and ester carbonyls (indirectly inferred via splitting patterns).
- LC-MS : The molecular ion [M+H]+ is observed at m/z ~377–572, depending on substituents .
- X-ray crystallography : Crystallographic data (e.g., space group, bond angles) resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Antibacterial activity can be tested using disk diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is assessed via MTT assays on cancer cell lines, with IC50 values calculated .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : DMF enhances nucleophilicity, but acetonitrile may reduce side reactions in alkylation steps .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature control : Lower temperatures (e.g., 80°C vs. 120°C) minimize decomposition of heat-sensitive intermediates .
- Workup : Column chromatography with ethyl acetate/hexane gradients resolves ester hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
